![molecular formula C24H40N5O8+ B1209544 2-Amino-6-[4-(4-amino-4-carboxybutyl)-3,5-bis(3-amino-3-carboxypropyl)pyridin-1-ium-1-yl]hexanoic acid](/img/structure/B1209544.png)

2-Amino-6-[4-(4-amino-4-carboxybutyl)-3,5-bis(3-amino-3-carboxypropyl)pyridin-1-ium-1-yl]hexanoic acid

説明

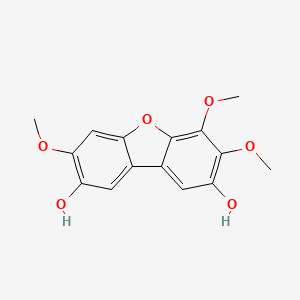

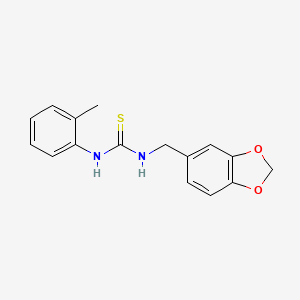

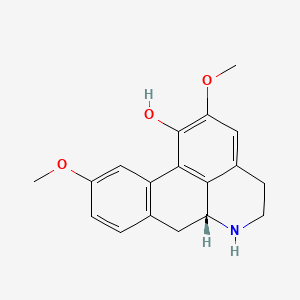

Desmosine is an amino acid derivative comprised of three allysyl side chains plus one unaltered lysyl side chain from the same or neighboring polypeptides condensed into a pyridinium ring. Desmosine is found in elastin and its detection in urine, plasma, or sputum samples can be used as a marker for excessive elastin degradation, which is associated with chronic obstructive pulmonary disease (COPD) and other pathologies.

A rare amino acid found in elastin, formed by condensation of four molecules of lysine into a pyridinium ring.

科学的研究の応用

Elastin Cross-Link Analysis

A study by Umeda et al. (2001) isolated and analyzed two amino acids from bovine ligamentum nuchae elastin hydrolysates, revealing pyridine cross-links in elastin. These cross-links, named desmopyridine (DESP) and isodesmopyridine (IDP), were identified to have structures involving 2,3,5-trisubstituted and 3,4,5-trisubstituted pyridine skeletons, similar to the queried compound. This research is significant for understanding the aging and damage of aortic elastin, with potential implications in cardiovascular health and disease research (Umeda et al., 2001).

Catalytic Activity in Hydrolysis

Zhang et al. (2007) synthesized multidentate ligands containing tripodal pyridyl-amine moieties tethered to a carboxylate group. These ligands were used to create copper(II) complexes that demonstrated significant activity in promoting the hydrolysis of activated ester compounds. This research indicates potential applications of similar pyridyl-amine carboxylate structures in catalysis and chemical synthesis (Zhang et al., 2007).

Material Science Applications

Guan et al. (2015) developed pyridine-containing aromatic diamine monomers, closely related to the queried compound, for the synthesis of high-performance polymers. These polymers, characterized by their solubility, thermal, mechanical, and optical properties, are useful in material science for creating transparent polyimides with potential applications in electronics and optics (Guan et al., 2015).

Synthesis of Bioactive Substances

Shilin et al. (2019) reported on the synthesis of new derivatives of ε-aminocaproic and γ-aminobutyric acid modified with pyridin-2-yl substituents. These substances, due to the introduction of pyridine fragments into amino acid structures, show potential in investigating biological activity for therapeutic applications, such as in antibiotics, anti-sclerotic, and antidepressant drugs (Shilin et al., 2019).

特性

IUPAC Name |

2-amino-6-[4-(4-amino-4-carboxybutyl)-3,5-bis(3-amino-3-carboxypropyl)pyridin-1-ium-1-yl]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39N5O8/c25-17(21(30)31)5-1-2-11-29-12-14(7-9-19(27)23(34)35)16(4-3-6-18(26)22(32)33)15(13-29)8-10-20(28)24(36)37/h12-13,17-20H,1-11,25-28H2,(H3-,30,31,32,33,34,35,36,37)/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVRNHHLCPGNDU-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=[N+]1CCCCC(C(=O)O)N)CCC(C(=O)O)N)CCCC(C(=O)O)N)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N5O8+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864297 | |

| Record name | 6-[4-(4-Amino-4-carboxybutyl)-3,5-bis(3-amino-3-carboxypropyl)pyridin-1-ium-1-yl]norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Imidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B1209464.png)

![Benzyl-diethyl-[2-(3-phenylprop-2-enoylsulfanyl)ethyl]azanium;bromide](/img/structure/B1209484.png)